molecular formula C17H17NO6S B2524539 2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane CAS No. 339276-49-2

2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane

Cat. No.: B2524539
CAS No.: 339276-49-2
M. Wt: 363.38
InChI Key: FHKZHCVRXTZXAM-UHFFFAOYSA-N
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Description

2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane is a chemical compound with the molecular formula C17H17NO6S. It is known for its unique structure, which includes a dioxolane ring, a nitrophenyl group, and a benzenesulfonylmethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane typically involves multiple steps. The preparation methods include:

  • Synthetic Routes: : The synthesis begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.

  • Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of amine derivatives.

  • Substitution: : Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane has several scientific research applications, including:

  • Chemistry: : It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

  • Biology: : The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: : Research on this compound includes its potential use as a pharmaceutical intermediate for the development of new drugs.

  • Industry: : It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through specific pathways, which may include the inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a dioxolane ring with a nitrophenyl and benzenesulfonylmethyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-17(23-9-10-24-17)14-7-8-16(18(19)20)13(11-14)12-25(21,22)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKZHCVRXTZXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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